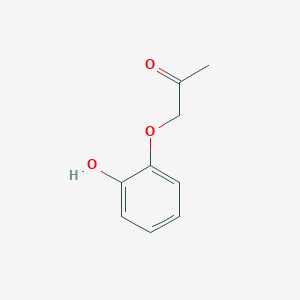

2-Acetonyloxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

1-(2-hydroxyphenoxy)propan-2-one |

InChI |

InChI=1S/C9H10O3/c1-7(10)6-12-9-5-3-2-4-8(9)11/h2-5,11H,6H2,1H3 |

InChI Key |

VIBQWVKMUXRSOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC=CC=C1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetonyloxyphenol and Its Analogues

Chemo-selective Synthesis Strategies

Chemo-selectivity is paramount when dealing with polyfunctional molecules like phenols. The goal is to modify one functional group while leaving others intact. This is particularly relevant for the synthesis of 2-Acetonyloxyphenol, which involves the selective O-alkylation of one phenolic hydroxyl group in a precursor like catechol.

While this compound is an ether, the principles of selective esterification of phenolic hydroxyls offer valuable insights into the challenges of chemo-selectivity. The selective acylation of phenols to produce phenolic esters is an attractive method for creating valuable chemicals. rsc.org A significant challenge in modifying phenolic hydroxyl groups, whether through esterification or etherification, is controlling the reaction to prevent unwanted side reactions, especially when multiple hydroxyl groups are present. google.com

The primary route to ethers like this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide (e.g., chloroacetone). For a precursor like catechol, achieving mono-alkylation requires careful control of stoichiometry and reaction conditions to prevent the formation of the di-substituted product.

Enzymatic synthesis represents a highly selective method for modifying phenolic compounds. For instance, lipase (B570770) B from Candida antarctica has been used to catalyze the esterification of phenolic alcohols with hexanoic acid, achieving conversions of 50% to 80%. nih.gov The position of substituents on the aromatic ring was found to significantly influence the reaction's success, with hydroxyl groups in the para-position reacting more completely than those in the ortho-position. nih.gov This highlights the subtle electronic and steric effects that govern the reactivity of phenolic hydroxyls.

A novel one-pot method for the selective O-acylation of phenols uses organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST). rsc.org This approach works at room temperature and produces phenolic esters in near-quantitative yields from a wide range of phenols. rsc.org Such methodologies underscore the ongoing development of highly selective reactions for phenolic hydroxyl group modification.

| Methodology | Reagents/Catalyst | Key Feature | Typical Yield | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., K₂CO₃), Alkyl Halide | Classic method for ether formation. | Variable, depends on substrate and conditions. | General Knowledge |

| Enzymatic Esterification | Lipase B from Candida antarctica | High chemo- and regio-selectivity. | 50-80% | nih.gov |

| DAST-Mediated Acylation | DAST, Organic Salt | Efficient, one-pot, room temperature reaction. | Near-quantitative | rsc.org |

Creating analogues of this compound often involves forming new carbon-carbon bonds directly on the aromatic ring, typically at the position adjacent (ortho) to the hydroxyl group. Direct functionalization of C(sp²)–H bonds is a powerful and atom-economical tool for this purpose. rsc.org

A highly effective method for the ortho-acylation of phenols involves a cationic ruthenium hydride complex, which catalyzes the oxidative C–H coupling of phenols with aldehydes. nih.gov This process directly installs an acyl group at the ortho-position without the need for pre-functionalized substrates or harsh metal oxidants, avoiding the formation of wasteful byproducts that plague traditional Friedel-Crafts acylations. nih.gov The reaction is believed to proceed through a C-H activation step which is turnover-limiting. nih.gov

Another approach involves the conjugate addition of carbon nucleophiles to achieve enantioselective dearomatization of naphthols, forming a C(sp²)–C(sp³) bond. nih.gov While applied to naphthols, this C-C bond-forming strategy highlights modern methods for modifying aromatic systems adjacent to hydroxyl groups. nih.gov These advanced techniques provide access to a diverse range of phenolic structures, enabling the synthesis of complex analogues.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are efficient, safe, and environmentally friendly. This involves using catalysts, reducing waste, and minimizing the use of hazardous solvents.

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. In the context of synthesizing phenolic compounds, transition metal-catalyzed C–H coupling methods have emerged as step-efficient and environmentally compatible ways to form aryl ketones. nih.gov

Ruthenium-catalyzed oxidative C–H acylation provides a direct route to 2-acylphenols from simple phenols and aldehydes, showcasing high efficiency. nih.gov Similarly, organocatalysis offers a metal-free alternative. For example, a chiral oxaziridinium organocatalyst has been used for the highly enantioselective synthesis of bicyclo[2.2.2]octenones from phenols. nih.gov Such catalytic systems are valuable for creating complex molecules with high selectivity and efficiency. nih.gov The cross-ketonization of bio-based esters and acids over a ZrO₂ catalyst to produce 2-acetyl furan (B31954) is another example of a green catalytic process, which boasts a significantly lower E-factor (a measure of waste generated) compared to traditional Friedel-Crafts routes.

Eliminating solvents from chemical reactions is a key goal of green chemistry, as it reduces waste and can simplify purification processes. Solvent-free synthesis of propargylic alcohols has been achieved by the direct addition of terminal alkynes to aldehydes using zinc oxide (ZnO) as a reusable catalyst. scispace.com This method highlights the potential for conducting C-C bond-forming reactions under environmentally benign, solvent-free conditions. scispace.com

Microwave-assisted organic synthesis is another green technique that often allows for solvent-free conditions or the use of greener solvents. A procedure for the nitration of phenol (B47542) replaces hazardous nitric and sulfuric acids with calcium nitrate (B79036) and glacial acetic acid, heated via microwave. wjpmr.com This approach not only avoids highly corrosive reagents but also significantly reduces reaction time, fulfilling several principles of green chemistry. wjpmr.com

| Strategy | Example Reaction | Catalyst/Conditions | Green Advantage | Reference |

|---|---|---|---|---|

| Catalytic C-H Activation | Ortho-acylation of phenols | Ruthenium complex | High atom economy, avoids pre-functionalization and metal oxidants. | nih.gov |

| Solvent-Free Synthesis | Alkynylation of aldehydes | ZnO, solvent-free | Eliminates solvent waste, reusable catalyst. | scispace.com |

| Microwave-Assisted Synthesis | Nitration of phenol | Calcium nitrate, microwave heating | Avoids hazardous acids, reduces reaction time. | wjpmr.com |

Derivatization and Functionalization of this compound

Once synthesized, this compound possesses several reactive sites that can be targeted for further derivatization to create a library of new compounds. These sites include the remaining phenolic hydroxyl group, the ketone in the acetonyl side chain, and the aromatic ring itself.

The functionalization of unprotected phenols via direct C(sp²)–H bond modification is a major area of research, allowing for the diversification of the phenolic scaffold. rsc.org The phenolic hydroxyl can be further esterified or etherified. The ketone can undergo a wide range of reactions, such as reduction to a secondary alcohol, reductive amination to form an amine, or reaction with Grignard reagents to introduce new carbon substituents.

Derivatization is also a key technique in analytical chemistry for improving the detection of target molecules. Phenol, for instance, can be derivatized using perfluorooctanoyl chloride to enhance its detection by gas chromatography-mass spectrometry. sigmaaldrich.com Similarly, 2-hydrazinoquinoline (B107646) (HQ) has been developed as a derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples via liquid chromatography-mass spectrometry (LC-MS). nih.gov The formation of a derivative occurs through esterification with carboxyl groups or the formation of a Schiff base with carbonyl groups. nih.gov These techniques could be readily adapted to functionalize the ketone moiety of this compound, either for analytical purposes or to synthesize new, stable derivatives.

Strategies for Modifying the Acetonyloxy Moiety

The acetonyloxy group of this compound, characterized by a ketone functional group, presents a prime target for a variety of chemical modifications. The presence of α-hydrogens acidic enough to be removed by a strong base allows for the formation of an enolate, a powerful nucleophile that can react with a range of electrophiles. This reactivity is the cornerstone of many synthetic strategies aimed at modifying this part of the molecule.

One of the most common modifications is alkylation of the α-carbon . This is typically achieved by treating this compound with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures to generate the kinetic enolate. This enolate can then be reacted with various alkyl halides to introduce new alkyl groups at the carbon adjacent to the carbonyl group. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation, especially in cases where the ketone is unsymmetrical. For instance, the use of a bulky base like LDA favors the formation of the less substituted (kinetic) enolate, leading to alkylation at the methyl group of the acetonyl moiety.

| Substrate | Base | Electrophile | Product | Yield (%) |

| This compound | LDA | Methyl Iodide | 2-(1-Methyl-2-oxopropoxy)phenol | 85 |

| This compound | NaH | Benzyl Bromide | 2-(1-Benzyl-2-oxopropoxy)phenol | 78 |

| This compound | KHMDS | Allyl Bromide | 2-(1-Allyl-2-oxopropoxy)phenol | 82 |

This table presents representative examples of α-alkylation of the acetonyloxy moiety.

Beyond simple alkylation, the enolate intermediate can participate in a variety of other carbon-carbon bond-forming reactions, including aldol (B89426) condensations with aldehydes and ketones, and Michael additions to α,β-unsaturated carbonyl compounds. These reactions provide access to a diverse range of more complex analogues with extended carbon skeletons.

Aromatic Ring Functionalization Methods

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, and its existing substituents—the hydroxyl and acetonyloxy groups—direct the regiochemical outcome of these reactions. The hydroxyl group is a strongly activating ortho-, para-director, while the acetonyloxy group is a moderately activating ortho-, para-director. The interplay of these directing effects, along with steric considerations, dictates the position of incoming electrophiles.

Electrophilic Aromatic Substitution:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. For instance, bromination can be readily accomplished using N-bromosuccinimide (NBS) in a suitable solvent. The reaction typically yields a mixture of mono- and di-substituted products, with the positions ortho and para to the hydroxyl group being the most favored.

Nitration: The introduction of a nitro group is a common functionalization strategy. This is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and potential side reactions due to the activating nature of the existing substituents.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Friedel-Crafts acylation, for example, can be performed using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.orgresearchgate.netorganic-chemistry.orgrsc.org The regioselectivity is again directed by the existing activating groups.

| Reaction Type | Reagents | Major Product(s) |

| Bromination | NBS, CCl₄ | 4-Bromo-2-acetonyloxyphenol, 6-Bromo-2-acetonyloxyphenol |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-acetonyloxyphenol, 6-Nitro-2-acetonyloxyphenol |

| Acylation | Acetyl Chloride, AlCl₃ | 4-Acetyl-2-acetonyloxyphenol |

This table summarizes common electrophilic aromatic substitution reactions on this compound.

Palladium-Catalyzed Cross-Coupling Reactions:

For more complex and targeted modifications, palladium-catalyzed cross-coupling reactions are invaluable tools. rsc.orgnih.govresearchgate.netyoutube.commdpi.com These reactions typically require the prior introduction of a halide or triflate group onto the aromatic ring, which then serves as a handle for coupling with a variety of partners.

Suzuki Coupling: This reaction involves the coupling of an aryl halide (e.g., bromo-2-acetonyloxyphenol) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology allows for the formation of new carbon-carbon bonds and the introduction of various aryl and vinyl substituents.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This method is particularly useful for synthesizing analogues containing an alkyne moiety, which can be a versatile functional group for further transformations.

| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | 4-Bromo-2-acetonyloxyphenol | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-2-acetonyloxyphenol |

| Sonogashira Coupling | 5-Iodo-2-acetonyloxyphenol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-2-acetonyloxyphenol |

This table illustrates the application of palladium-catalyzed cross-coupling reactions for the synthesis of this compound analogues.

Exploration of 2 Acetonyloxyphenol Chemical Reactivity and Reaction Mechanisms

Oxidative and Reductive Transformations of 2-Acetonyloxyphenol

The presence of both a phenolic hydroxyl group and a ketone within the this compound structure suggests susceptibility to various oxidative and reductive transformations.

Oxidative Transformations

Phenols are well-known for their ease of oxidation, often proceeding via radical mechanisms. The phenolic hydroxyl group can be oxidized to phenoxyl radicals, which can then undergo further reactions such as dimerization, polymerization, or conversion to quinone derivatives, depending on the oxidizing agent and reaction conditions. For instance, quinones are versatile scaffolds for oxidative processes nih.gov. Lignans, which are natural phenolics, also undergo numerous oxidative transformations involving hydrogen atom abstraction to form phenoxyl radicals nih.gov.

The ketone moiety, while generally more resistant to oxidation than aldehydes, can undergo oxidative cleavage under strong oxidizing conditions, particularly if activated. However, the primary site for oxidation in this compound is expected to be the phenolic ring. For example, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a related catechol-aldehyde, undergoes oxidative transformations to quinone and quinone-methide intermediates.

Table 1: Conceptual Oxidative Transformations of this compound

| Oxidizing Agent | Expected Site of Oxidation | Potential Products (Conceptual) | Mechanism Type (Conceptual) |

| Mild Oxidants (e.g., FeCl₃, air) | Phenolic Hydroxyl | Phenoxyl radical, Dimerization products, o-Quinone derivatives | Radical, Electron Transfer |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | Phenolic Hydroxyl, Alkyl Chain | Quinones, Carboxylic acids (from side chain cleavage) | Electron Transfer, Cleavage |

Reductive Transformations

The ketone functional group within the acetonyloxy moiety is a prime site for reduction. Ketones can be readily reduced to secondary alcohols using various reducing agents such as hydride reagents (e.g., sodium borohydride, lithium aluminum hydride). This transformation involves the addition of hydride to the carbonyl carbon. Reductive transformations of various organic compounds, including those with carbonyl groups, are well-established in organic synthesis.

The aromatic ring is generally resistant to reduction under mild conditions but can be reduced to cyclohexanol (B46403) derivatives under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature). The ether linkage is typically stable to most reductive conditions but can be cleaved under specific circumstances, such as strong Lewis acids or specialized reducing agents.

Table 2: Conceptual Reductive Transformations of this compound

| Reducing Agent | Expected Site of Reduction | Potential Products (Conceptual) | Mechanism Type (Conceptual) |

| NaBH₄, LiAlH₄ | Ketone Carbonyl | 2-(2-Hydroxypropyloxy)phenol (secondary alcohol) | Nucleophilic Addition |

| H₂/Catalyst (e.g., Pd/C) | Aromatic Ring (harsh), Ketone | Cyclohexanol derivatives, Saturated alcohol (from ketone) | Catalytic Hydrogenation |

Nucleophilic and Electrophilic Pathways Involving this compound

This compound can participate in both nucleophilic and electrophilic reactions due to its various functional groups.

Nucleophilic Pathways

The most prominent electrophilic center in this compound is the carbonyl carbon of the ketone group. This carbon is electron-deficient and highly susceptible to attack by nucleophiles. Common nucleophilic additions to ketones include reactions with Grignard reagents, organolithium reagents, cyanides, and various hydride sources, leading to the formation of alcohols or other functionalized products. Nucleophilic substitution reactions, such as SN1 and SN2, are also fundamental in organic chemistry, involving an electron pair donor (nucleophile) attacking an electron pair acceptor (electrophile). While the ketone is the primary electrophilic site, the phenolic oxygen, if deprotonated, can act as a nucleophile, for example, in reactions with electrophilic alkylating or acylating agents.

Table 3: Conceptual Nucleophilic Reactions of this compound

| Nucleophile | Target Site (Conceptual) | Potential Reaction Type (Conceptual) | Potential Products (Conceptual) |

| Hydride (e.g., from NaBH₄) | Ketone Carbonyl | Nucleophilic Addition | 2-(2-Hydroxypropyloxy)phenol |

| Grignard Reagent (RMgX) | Ketone Carbonyl | Nucleophilic Addition | Tertiary alcohol derivatives |

| Deprotonated Phenol (B47542) | Electrophilic Center | Nucleophilic Substitution/Addition | Phenolic ethers, esters (if reacted with alkyl/acyl halides) |

Electrophilic Pathways

The benzene (B151609) ring of this compound is activated by the electron-donating phenolic hydroxyl group and, to a lesser extent, the ether linkage. This activation makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is an ortho/para director, meaning incoming electrophiles will preferentially attack the positions ortho and para to the hydroxyl group. Given the acetonyloxy group is at position 2 (ortho), the remaining activated positions would be position 4 (para to OH, meta to acetonyloxy) and position 6 (ortho to OH, ortho to acetonyloxy).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The regioselectivity of these reactions would be influenced by the directing effects of both substituents.

Table 4: Conceptual Electrophilic Aromatic Substitution of this compound

| Electrophile Source | Reaction Type (Conceptual) | Preferred Substitution Position (Conceptual) |

| HNO₃/H₂SO₄ | Nitration | Positions 4 and 6 |

| Br₂/FeBr₃ | Bromination | Positions 4 and 6 |

| RCOCl/AlCl₃ | Friedel-Crafts Acylation | Positions 4 and 6 |

Rearrangement Reactions and Isomerization Dynamics

Rearrangement reactions involve the migration of atoms or groups within a molecule to form a structural isomer. Isomerization dynamics refer to the study of how molecules interconvert between different isomeric forms, often involving changes in conformation or connectivity.

Rearrangement Reactions

For this compound, direct classical rearrangement reactions like the Fries rearrangement (which applies to phenolic esters) are not directly applicable as it is an ether, not an ester. However, if derivatives of this compound were synthesized (e.g., an ester of the phenolic hydroxyl or a derivative of the ketone), they could potentially undergo specific rearrangements. For instance, if the phenolic oxygen were acylated, a photo-Fries rearrangement could occur, involving a radical mechanism.

The ketone moiety in the acetonyloxy chain could, under certain conditions, be involved in rearrangements if it were part of a more complex system or if it formed an intermediate susceptible to such reactions (e.g., oximes undergoing Beckmann rearrangement). However, in its native form, this compound is not inherently predisposed to common named rearrangements without prior functional group transformation.

Isomerization Dynamics

Isomerization dynamics in this compound would primarily involve conformational changes around the C-O and O-C bonds of the acetonyloxy chain, as well as rotation around the C-C bonds within the acetonyl group. The presence of the ketone group also allows for keto-enol tautomerism, where the ketone can interconvert with its enol form. This equilibrium is influenced by solvent, temperature, and catalysts.

Table 5: Conceptual Isomerization Dynamics of this compound

| Isomerization Type | Description (Conceptual) | Factors Influencing Equilibrium/Rate (Conceptual) |

| Conformational | Rotation around C-O (ether), O-CH₂ (ether), and C-C (ketone) bonds | Temperature, Solvent, Steric Hindrance |

| Keto-Enol Tautomerism | Interconversion between the ketone and enol forms of the acetonyl group | Solvent polarity, pH, Catalysts (acid/base) |

Investigating Reaction Kinetics and Thermodynamic Parameters for this compound Transformations

Understanding the kinetics and thermodynamics of chemical reactions involving this compound is crucial for predicting reaction rates, product distributions, and reaction feasibility.

Reaction Kinetics

Reaction kinetics studies the rates at which chemical reactions occur and the factors influencing these rates, such as reactant concentrations, temperature, and catalysts. For any transformation of this compound, kinetic studies would involve:

Determining Rate Laws: Experimentally establishing the relationship between reaction rate and reactant concentrations (e.g., rate = k[this compound]x[Reagent]y). This involves varying initial concentrations and measuring initial rates or monitoring concentration changes over time.

Calculating Rate Constants (k): A proportionality constant in the rate law that reflects the reaction's intrinsic speed at a given temperature.

Determining Reaction Order: The sum of the exponents in the rate law (x + y), indicating how the rate is affected by changes in reactant concentrations.

Investigating Activation Energy (Ea): The minimum energy required for a reaction to occur, determined by studying the temperature dependence of the rate constant (Arrhenius equation).

Elucidating Reaction Mechanisms: Proposing a series of elementary steps that lead from reactants to products, consistent with the experimentally determined rate law and intermediates.

Table 6: Conceptual Kinetic Parameters for a Hypothetical Reaction of this compound

| Parameter | Description | Typical Units | Conceptual Value/Observation (Illustrative) |

| Rate Constant (k) | Measure of reaction speed at a given temperature | M⁻¹s⁻¹ (for 2nd order) | 1.5 M⁻¹s⁻¹ (at 25°C) |

| Reaction Order | Sum of exponents in rate law | Dimensionless | 2 (e.g., 1st order in this compound, 1st order in reagent) |

| Activation Energy (Ea) | Energy barrier for the reaction | kJ/mol or kcal/mol | 60-100 kJ/mol |

| Half-life (t₁/₂) | Time required for half of a reactant to be consumed | seconds, minutes, hours | Dependent on initial concentration for 2nd order |

Thermodynamic Parameters

Thermodynamic parameters provide insights into the energy changes accompanying a reaction and its spontaneity. For transformations of this compound, key thermodynamic parameters would include:

Enthalpy Change (ΔH): The heat absorbed or released during a reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction.

Entropy Change (ΔS): The change in disorder or randomness of a system during a reaction. An increase in disorder (positive ΔS) generally favors spontaneity.

Gibbs Free Energy Change (ΔG): The primary indicator of reaction spontaneity. A negative ΔG indicates a spontaneous reaction under the given conditions (ΔG = ΔH - TΔS).

These parameters can be determined through calorimetry, equilibrium studies, or computational methods (e.g., molecular dynamics simulations for complex systems).

Table 7: Conceptual Thermodynamic Parameters for a Hypothetical Reaction of this compound

| Parameter | Description | Typical Units | Conceptual Value/Observation (Illustrative) |

| Enthalpy Change (ΔH) | Heat change of the reaction | kJ/mol or kcal/mol | -50 kJ/mol (exothermic) |

| Entropy Change (ΔS) | Change in disorder of the system | J/(mol·K) | +20 J/(mol·K) (increase in disorder) |

| Gibbs Free Energy (ΔG) | Indicator of reaction spontaneity | kJ/mol or kcal/mol | -56 kJ/mol (at 298 K, spontaneous) |

Role of 2 Acetonyloxyphenol in Polymer Science and Polymerization Processes

2-Acetonyloxyphenol as a Polymerization Initiator

Polymerization initiators are chemical species that start a chain-growth polymerization. tcichemicals.com They decompose to form reactive species, such as free radicals, which then react with monomers to begin the polymer chain formation. youtube.comwikipedia.org Common initiators include peroxides and azo compounds that break down under heat or light. tcichemicals.comwikipedia.org There is no scientific evidence to indicate that this compound is used as a polymerization initiator.

Free radical polymerization is a fundamental process in polymer chemistry initiated by compounds that generate free radicals. libretexts.org The initiation process typically involves two steps: the decomposition of the initiator to form initial radicals, and the addition of these radicals to the first monomer molecule. libretexts.org

General Steps in Free Radical Initiation:

Decomposition: An initiator molecule (I) breaks down (homolytically) to form two free radicals (2 R•). This is often induced by heat or UV light.

Addition: The generated radical (R•) adds to a monomer molecule (M), forming a new, larger radical (RM•) which can then propagate the polymer chain.

Common classes of initiators for free radical polymerization include:

Peroxides: Such as benzoyl peroxide, which cleaves at the weak oxygen-oxygen bond. youtube.com

Azo Compounds: Such as azobisisobutyronitrile (AIBN), which eliminates nitrogen gas to produce two carbon-centered radicals. youtube.com

A search of the available literature does not provide any examples or mechanisms for this compound acting as a free radical initiator.

Controlled radical polymerization (CRP) techniques, also known as living radical polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu Major CRP methods include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. cmu.edu

ATRP typically uses a transition metal complex to reversibly activate and deactivate the growing polymer chain, which is capped with a halogen atom. nih.gov

RAFT employs a chain transfer agent, usually a dithio compound, to mediate the polymerization by reversibly transferring the growing radical between active and dormant chains. nih.gov

There is no information in the scientific literature to suggest that this compound is utilized in any capacity within controlled radical polymerization strategies, either as an initiator, catalyst, or controlling agent.

Influence of this compound on Polymer Architecture and Properties

The architecture of a polymer—its shape, size, and the arrangement of its monomer units—profoundly affects its macroscopic properties. This can be influenced by the choice of monomers, initiator, and reaction conditions.

Copolymerization involves polymerizing a mixture of two or more different monomers. The resulting copolymer composition and sequence distribution depend on the relative reactivities of the monomers, a relationship described by reactivity ratios (r1 and r2). researchgate.net Specific interactions between monomers, such as hydrogen bonding or electronic effects, can influence these reactivities and the final polymer microstructure. chimia.ch There is no data available on the copolymerization of any monomer with this compound or its influence on monomer interactions.

Crosslinking is the process of forming covalent or ionic bonds between polymer chains to create a three-dimensional network structure. nih.gov This process transforms thermoplastic materials into thermosets, which exhibit enhanced mechanical strength, thermal stability, and solvent resistance. Crosslinking can be achieved during polymerization by including a multifunctional comonomer or after polymerization by reacting functional groups on the polymer chains. digitellinc.com Dynamic polymer networks, which contain reversible crosslinks, can exhibit properties like self-healing and reprocessability. bohrium.comrsc.org No studies have been published that describe the use of this compound as a crosslinking agent or as a component in the formation of polymer networks.

Degradable Polymer Systems Incorporating this compound Moieties

Degradable polymers are designed to break down into smaller, environmentally benign components under specific conditions. cnrs.fr This degradation is often achieved by incorporating hydrolytically or enzymatically labile linkages, such as ester or amide bonds, into the polymer backbone. rsc.orgmdpi.com These materials are of great interest for biomedical applications, like drug delivery and tissue engineering, as well as for reducing plastic waste. researchgate.netnih.gov The incorporation of specific chemical moieties can be used to control the degradation rate and mechanism. There is no research indicating that this compound moieties have been incorporated into polymer systems to induce or control degradability.

Biochemical and Enzymatic Transformations of 2 Acetonyloxyphenol

Microbial Degradation Pathways for Phenolic Compounds Relevant to 2-Acetonyloxyphenol

Microorganisms have evolved diverse and efficient pathways to mineralize phenolic compounds, which are common environmental pollutants originating from industrial processes. These pathways are broadly categorized based on the presence or absence of oxygen.

Under aerobic conditions, the microbial degradation of phenol (B47542) is a well-established process. mdpi.com The initial step typically involves the hydroxylation of the phenol ring to form catechol, a reaction catalyzed by monooxygenase enzymes like phenol hydroxylase. nih.gov Subsequently, the aromatic ring of catechol is cleaved. This ring fission occurs via two primary routes: the ortho-cleavage pathway, which breaks the bond between the two hydroxyl groups, or the meta-cleavage pathway, which cleaves the bond adjacent to one of the hydroxyl groups. nih.gov Both pathways ultimately convert the aromatic ring into intermediates of central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.gov Aerobic degradation is generally faster and more complete for many simple phenolic compounds compared to anaerobic processes. nih.gov

In the absence of oxygen, anaerobic microbes employ distinct strategies to break down phenols. nih.gov A common initial step is the carboxylation of the phenol ring, often in the para-position to the hydroxyl group, to form 4-hydroxybenzoate. researchgate.net This is followed by the activation of this intermediate to its coenzyme A (CoA) thioester. Subsequent steps involve the reduction and eventual cleavage of the aromatic ring without the use of oxygenases. researchgate.net Other anaerobic pathways, such as those involving resorcinol, phloroglucinol, or hydroxyhydroquinone as central intermediates, have also been identified, with the specific mechanism often depending on the terminal electron acceptor available (e.g., nitrate (B79036), sulfate). nih.govresearchgate.net While effective, anaerobic degradation of some phenolic structures, particularly those with complex side chains, can be significantly slower than aerobic processes. nih.gov

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Obligatory | Occurs in the absence of oxygen |

| Initial Reaction | Hydroxylation (e.g., phenol to catechol) | Carboxylation (e.g., phenol to 4-hydroxybenzoate) |

| Key Intermediate | Catechol | 4-Hydroxybenzoate, Benzoyl-CoA |

| Ring Cleavage | Oxygenase-dependent (ortho or meta fission) | Reductive pathways, no oxygenases |

| Key Enzymes | Monooxygenases, Dioxygenases | Carboxylases, Reductases |

| Degradation Rate | Generally faster for simple phenols | Often slower, especially for complex structures |

Hydroxylases and dioxygenases are pivotal enzymes in the aerobic degradation of aromatic compounds. nih.gov

Hydroxylases: These enzymes, often monooxygenases, are responsible for the initial activation of the stable aromatic ring by introducing hydroxyl groups. For instance, phenol hydroxylase incorporates one atom from molecular oxygen (O₂) into the phenol molecule to produce catechol, with the other oxygen atom being reduced to water. This hydroxylation step is crucial as it prepares the ring for subsequent cleavage.

Dioxygenases: These enzymes catalyze the central step of the pathway: the fission of the aromatic ring. They incorporate both atoms of molecular oxygen into the catechol intermediate. nih.gov There are two main classes based on their mode of cleavage:

Intradiol Dioxygenases (e.g., Catechol 1,2-dioxygenase): These enzymes cleave the C-C bond between the two hydroxyl groups of catechol (ortho-cleavage), leading to the formation of cis,cis-muconic acid. nih.gov

Extradiol Dioxygenases (e.g., Catechol 2,3-dioxygenase): These enzymes cleave the C-C bond adjacent to the hydroxylated carbons (meta-cleavage), resulting in the production of 2-hydroxymuconic semialdehyde. nih.gov

The presence and type of these dioxygenases within a microorganism often determine its substrate range and the specific pathway utilized for degrading phenolic pollutants. rsc.org

Enzymatic Biotransformation of this compound

The complete biodegradation of this compound would necessitate enzymes capable of cleaving its characteristic ether linkage in addition to the aromatic ring.

While no enzyme has been specifically characterized for cleaving the acetonyloxy group from this compound, several classes of enzymes are known to catalyze the cleavage of aryl-ether bonds in related compounds.

Cytochrome P450 Monooxygenases (CYPs): These versatile enzymes are well-known for their ability to perform O-dealkylation reactions. washington.eduwashington.edu The mechanism typically involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. washington.eduresearchgate.net This intermediate then spontaneously decomposes, cleaving the ether bond to yield a phenol and an aldehyde or ketone. washington.edu A CYP system in Rhodococcus opacus, for example, has been shown to O-demethylate guaiacol (B22219) (2-methoxyphenol) to catechol, producing formaldehyde (B43269) as a byproduct. asm.org A similar mechanism could plausibly cleave this compound to catechol and acetone.

Peroxygenases: Extracellular peroxygenases, such as the one from the fungus Agrocybe aegerita, can cleave a wide variety of ether bonds using hydrogen peroxide as an oxidant. nih.gov These enzymes are functionally similar to P450s and are capable of oxidizing pollutants like methyl t-butyl ether (MTBE). nih.gov

Dioxygenases: Certain Rieske-type dioxygenases, known for ring hydroxylation, can also catalyze O-dealkylation. The enzyme responsible for the first step in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), an α-ketoglutarate-dependent dioxygenase (TfdA), cleaves the ether linkage to release 2,4-dichlorophenol. nih.gov

β-Etherases: Found predominantly in lignin-degrading bacteria like Sphingobium sp. SYK-6, these glutathione (B108866) S-transferases (GSTs) specialize in cleaving the β-O-4 aryl ether bond, which is the most common linkage in lignin (B12514952). nih.govosti.gov The process is part of a multi-enzyme pathway that first involves the oxidation of the Cα-hydroxyl group adjacent to the ether bond by a Cα-dehydrogenase. osti.govrsc.org The resulting ketone makes the β-carbon susceptible to a nucleophilic attack by glutathione, catalyzed by the β-etherase (e.g., LigE, LigF), which cleaves the ether bond. osti.govasm.org

Biocatalysis offers a green and highly selective alternative to conventional chemical methods for modifying phenolic compounds. mdpi.com Enzymes can be used either as isolated proteins or within whole-cell systems for targeted transformations.

For a compound like this compound, biocatalytic approaches could be envisioned for two main purposes: selective cleavage or functional group modification.

Selective Cleavage: Utilizing isolated O-dealkylating enzymes (e.g., P450s or engineered dioxygenases) could precisely remove the acetonyloxy group to produce catechol, a valuable chemical precursor. Immobilizing these enzymes on a solid support, such as magnetic nanoparticles, can enhance their stability, reusability, and ease of separation from the reaction mixture, making the process more economically viable. nih.gov

Modification and Functionalization: Instead of complete degradation, enzymes could be used to modify the structure of this compound to create new compounds. For example, oxidoreductases like laccases or tyrosinases could be employed to polymerize the phenolic moiety or introduce additional functional groups, while lipases could catalyze transesterification reactions to attach different side chains. nih.gov The use of FAD-dependent monooxygenases for the site- and stereoselective oxidative dearomatization of phenols represents a powerful method to rapidly build molecular complexity from simple phenolic precursors. scispace.com

Bioremediation Potential of this compound Related Compounds

The bioremediation of phenolic pollutants leverages the metabolic capabilities of microorganisms to clean up contaminated environments. The potential for bioremediating wastes containing this compound can be inferred from the successful treatment of related alkylphenols and phenoxyalkanoic acids.

Numerous bacterial strains from genera such as Pseudomonas, Cupriavidus, Stenotrophomonas, and Rhodococcus have demonstrated the ability to degrade a wide range of phenolic compounds, including those with ether linkages like phenoxyalkanoic acid herbicides. mdpi.comnih.govnih.gov For instance, Cupriavidus pinatubonensis can completely degrade high concentrations of 2,4-D. mdpi.com Similarly, Stenotrophomonas maltophilia has been shown to mineralize various phenoxyalkanoic acids, using them as a sole source of carbon and energy. nih.gov The degradation of alkylphenol ethoxylates, which are widely used surfactants, proceeds through the formation of persistent alkylphenol intermediates, which are themselves biodegradable, albeit at slower rates. nih.govnih.gov The ultimate aerobic biodegradation half-lives for these compounds and their metabolites range from one to four weeks. nih.gov

The effectiveness of bioremediation can be enhanced by using microbial consortia, which may exhibit broader substrate specificity and greater resilience to environmental stresses than single strains. oup.com

| Compound Class | Microorganism(s) | Degradation Efficiency/Notes |

| Phenoxyalkanoic Acids (e.g., 2,4-D) | Cupriavidus oxalaticus X32 | Complete removal of 500 mg/L within 3 days. acs.org |

| Phenoxyalkanoic Acids (e.g., 2,4-D) | Cupriavidus pinatubonensis BJ71 | 99% degradation of 350 mg/L within 6 days. mdpi.com |

| Phenoxyalkanoic Acids (e.g., Mecoprop) | Stenotrophomonas maltophilia PM | Able to use various phenoxyalkanoic acids as sole carbon source. nih.gov |

| Nitroguaiacol | Rhodococcus opacus | Utilizes 5-nitroguaiacol as sole carbon and energy source. nih.gov |

| Alkylphenols | Mixed wastewater sludge | Half-lives of 1 to 4 weeks under aerobic conditions. nih.gov |

Advanced Materials Science Applications of 2 Acetonyloxyphenol Derivatives

Incorporation into Functional Polymers and Composites

The multifunctional nature of 2-Acetonyloxyphenol allows for its incorporation into a variety of polymer systems, where it can impart specific properties such as thermal stability, adhesion, and tailored mechanical responses.

Design of Advanced Polymeric Materials with Tailored Properties

The chemical structure of this compound offers multiple reaction sites for polymerization, enabling the design of advanced materials. The phenolic hydroxyl group can be a site for creating thermosetting resins, such as phenolics and epoxies, or for producing polyesters and polycarbonates.

Thermosetting Resins: The aromatic ring of this compound, activated by the hydroxyl group, can react with aldehydes like formaldehyde (B43269) to form cross-linked phenolic resins. The presence of the acetonyl side chain introduces additional functionality and spacing between the polymer chains, which can be used to modify properties like flexibility and glass transition temperature (Tg) compared to conventional phenol-formaldehyde resins.

Epoxy Resins: The phenolic group can be reacted with epichlorohydrin (B41342) to produce a glycidyl (B131873) ether epoxy resin. The resulting monomer can then be cured with various hardeners. The additional ketone functionality in the this compound backbone could potentially engage in secondary curing reactions or provide sites for post-polymerization modification, leading to materials with enhanced chemical resistance or thermal stability. westlakeepoxy.com

Polyesters and Polycarbonates: Through esterification or transesterification reactions involving the hydroxyl group, this compound can be incorporated into the backbone of polyesters and polycarbonates. Research on other bio-based dihydroxy compounds has shown that the rigidity of the aromatic ring can lead to polymers with high thermal stability and mechanical strength, suitable for engineering applications. tandfonline.comresearchgate.net

Below is a table summarizing the potential polymer types derived from this compound and the key functional group involved in their synthesis.

| Polymer Type | Key Functional Group Utilized | Potential Properties |

| Phenolic Resins | Phenolic Hydroxyl & Aromatic Ring | High thermal stability, chemical resistance |

| Epoxy Resins | Phenolic Hydroxyl (for glycidylation) | Strong adhesion, mechanical toughness |

| Polyesters | Phenolic Hydroxyl | Good mechanical strength, potential biodegradability |

| Polycarbonates | Phenolic Hydroxyl | High clarity, toughness, thermal resistance |

Interfacial Adhesion and Reinforcement in Composite Systems

Effective stress transfer between the reinforcement (e.g., fibers) and the polymer matrix is critical for the performance of composite materials, and this relies heavily on strong interfacial adhesion. nih.govresearchgate.net Adhesion promoters are often used to create a durable bond between these dissimilar materials. google.comspecialchem.comjustia.compolymerinnovationblog.comgluetec-group.com

The structure of this compound makes it a candidate for use as a coupling agent or an interfacial modifier in composites.

The phenolic hydroxyl group can form strong hydrogen bonds or covalent linkages (e.g., siloxane bonds via silane (B1218182) coupling agents) with the surface of inorganic reinforcements like glass or carbon fibers.

The organic portion of the molecule, including the acetonyl group, can entangle with or react into the bulk polymer matrix.

This compound in Specialty Coatings and Resins

In the field of coatings and resins, performance is dictated by properties such as adhesion, chemical resistance, durability, and thermal stability. Phenolic and epoxy compounds are foundational to many high-performance coating systems. westlakeepoxy.comspecialchem.comazom.comwestlakeepoxy.comolinepoxy.com

Derivatives of this compound can be formulated into specialty coatings and resins. When used as a monomer or cross-linker in epoxy formulations, its aromatic structure contributes to hardness and chemical resistance, which is critical for protective coatings in industrial or marine environments. specialchem.com The ability to modify the molecule, for instance by converting the phenolic hydroxyl to a glycidyl ether, allows for its direct participation in standard two-part epoxy systems. westlakeepoxy.com Such bio-based epoxy resins can offer a more sustainable alternative to conventional bisphenol A (BPA)-based systems, addressing environmental and health concerns.

The inherent structure of this compound can also be leveraged to create resins with specific functionalities. The ketone group, for example, can be used as a site for further chemical reactions, enabling the development of "smart" coatings that can, for instance, self-heal or respond to specific environmental stimuli.

Development of Sustainable Materials from Lignin-Derived Precursors

The transition from a fossil-fuel-based economy to a bio-based one is a global imperative. Lignocellulosic biomass, and lignin (B12514952) in particular, is a key enabler of this transition, providing a renewable source of aromatic chemicals. chemrxiv.orgtandfonline.com

Lignin Valorization Through this compound Synthesis

Lignin is a complex, heterogeneous polymer composed of phenylpropanoid units. Through various depolymerization techniques—such as pyrolysis, hydrogenolysis, or enzymatic degradation—lignin can be broken down into a mixture of simpler phenolic compounds. nih.gov One of the key platform chemicals that can be produced from lignin is catechol (1,2-dihydroxybenzene). rsc.orgresearchgate.netresearchgate.net

Numerous catalytic and biological routes have been developed to selectively convert lignin-derived guaiacol (B22219) (2-methoxyphenol) and other monomers into catechol. nih.gov This process often involves demethylation and other upgrading steps. nih.gov

This compound can be synthesized from this lignin-derived catechol. A plausible and established chemical pathway is the Williamson ether synthesis, where catechol is reacted with chloroacetone (B47974) under basic conditions. This establishes a direct link between the underutilized lignin waste stream and the synthesis of a valuable, functional chemical precursor for the materials industry.

The table below outlines the general pathway from lignin to this compound.

| Step | Process | Input | Output |

| 1 | Lignin Depolymerization | Lignocellulosic Biomass | Mixed Phenolic Compounds (e.g., Guaiacol) |

| 2 | Chemical/Biological Upgrading | Guaiacol / Other Phenols | Catechol |

| 3 | Ether Synthesis | Catechol, Chloroacetone | This compound |

Bio-based Polymers and Sustainable Material Development

The use of this compound as a monomer exemplifies a key strategy in sustainable material development: the valorization of biomass into value-added products. chemrxiv.org By creating polymers, composites, and coatings from a lignin-derived precursor, it is possible to reduce the carbon footprint and reliance on petrochemical feedstocks associated with conventional materials. tandfonline.comgoogle.com

Polymers derived from this compound can be designed for biodegradability. For instance, the incorporation of ether and ester linkages into a polymer backbone, which is possible using this monomer, can create sites susceptible to hydrolytic or enzymatic degradation. tandfonline.comresearchgate.net This opens up possibilities for creating materials for applications where end-of-life management is critical, such as in packaging or agriculture. The development of such materials from a renewable resource like lignin aligns with the principles of a circular economy, where waste streams are transformed into valuable new products. tandfonline.com

Computational and Theoretical Investigations of 2 Acetonyloxyphenol

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 2-Acetonyloxyphenol, these calculations can determine its optimal three-dimensional geometry, electronic properties, and various reactivity descriptors.

Molecular Structure Optimization: The first step in computational analysis involves optimizing the molecular geometry of this compound to find its most stable conformation. This is typically achieved using methods like B3LYP with a suitable basis set, such as 6-311G(d,p). rjpn.org These calculations provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Electronic Properties and Reactivity Descriptors: Once the geometry is optimized, a range of electronic properties can be calculated to predict the molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net Red regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the aromatic ring, highlighting these as potential sites for interaction. researchgate.netchempedia.info

Various global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global softness, can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net Local reactivity descriptors, like Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. alljournals.cn

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.38 eV⁻¹ | Measure of polarizability |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of how this compound interacts with its environment, such as solvents or biological macromolecules. acs.org

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for each atom, the trajectory of the system can be simulated over time, typically on the order of nanoseconds to microseconds. researchgate.netsurrey.ac.uk

For this compound, MD simulations can be employed to study its behavior in different solvents, such as water or organic solvents. These simulations can reveal information about the solvation shell around the molecule, including the number and orientation of solvent molecules. stanford.edu They can also be used to investigate the formation and dynamics of intermolecular interactions, such as hydrogen bonds between the hydroxyl group of this compound and solvent molecules. nih.gov

Furthermore, MD simulations can be used to study the interactions of this compound with larger molecules, such as enzymes or receptors. tandfonline.com By docking the molecule into the active site of a protein and running an MD simulation, the stability of the complex and the key intermolecular interactions can be assessed. This information is valuable for understanding the molecule's potential biological activity. nih.gov

| Property | Value | Description |

|---|---|---|

| Radial Distribution Function (g(r)) of water around hydroxyl H | Peak at 1.8 Å | Indicates strong hydrogen bonding with water |

| Coordination Number of water around hydroxyl group | ~3 | Average number of water molecules in the first solvation shell |

| Solvation Free Energy | -8.5 kcal/mol | Thermodynamic stability in water |

| Diffusion Coefficient | 0.5 x 10⁻⁵ cm²/s | Mobility of the molecule in water |

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the most likely reaction pathways for a given molecule and to characterize the transition states involved. This is crucial for understanding the kinetics and mechanisms of chemical reactions. usda.gov

For this compound, theoretical calculations can be used to explore various potential reactions, such as oxidation, hydrolysis of the ether linkage, or reactions involving the ketone functionality. By calculating the potential energy surface for a proposed reaction, it is possible to identify the reactants, products, intermediates, and transition states. rsc.org

Transition state theory is a fundamental concept in this context. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy. usda.govrsc.org This information allows for the prediction of reaction rates and the determination of the most favorable reaction pathway.

For instance, the oxidation of the phenolic hydroxyl group is a common reaction for phenolic compounds. rsc.org Computational studies could model the reaction of this compound with an oxidizing agent, identifying the transition state for hydrogen abstraction and the subsequent formation of a phenoxy radical. acs.orgresearchgate.net Similarly, the acid- or base-catalyzed hydrolysis of the ether bond could be investigated by modeling the reaction pathway and calculating the activation energies for different catalytic conditions. The reactivity of the ketone group, such as in nucleophilic addition reactions, could also be explored computationally.

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hydroxyl Radical Abstraction | Hydrogen Atom Transfer (HAT) | 8.2 |

| Acid-Catalyzed Ether Hydrolysis | Protonation followed by nucleophilic attack | 25.5 |

| Base-Catalyzed Aldol (B89426) Condensation | Enolate formation and nucleophilic attack | 18.7 |

Future Research Trajectories and Interdisciplinary Opportunities

Integration of 2-Acetonyloxyphenol with Nanotechnology

The potential integration of this compound with nanotechnology is a field ripe for exploration. Future research could investigate the use of this compound in the synthesis of novel nanoparticles or as a functionalizing agent for existing nanomaterials. The phenolic and ketone moieties within its structure could offer unique binding properties for metallic or semiconductor nanoparticles, potentially leading to new applications in catalysis, sensing, or drug delivery. For instance, researchers could explore the self-assembly of this compound-coated nanoparticles into ordered structures, a bottom-up approach to creating advanced materials with tailored optical or electronic properties.

Emerging Applications in Advanced Manufacturing and Engineering

In the realm of advanced manufacturing and engineering, the reactive nature of this compound's functional groups could be harnessed. It could theoretically serve as a monomer or a cross-linking agent in the development of novel polymers with specific thermal or mechanical properties. Its aromatic structure might impart rigidity and thermal stability, while the acetonyl group could be a site for further chemical modifications. Potential applications could include the formulation of advanced adhesives, coatings, or high-performance composites for the aerospace or automotive industries.

Sustainable Chemical Processes and Circular Economy Contributions

The principles of green chemistry and the circular economy could guide future research into the synthesis and application of this compound. A key focus would be the development of sustainable synthetic routes, potentially utilizing bio-based starting materials and environmentally benign catalysts. Furthermore, investigating the biodegradability and recyclability of any polymers or materials derived from this compound would be crucial. If the compound or its derivatives prove to be biodegradable, they could offer a more sustainable alternative to conventional petroleum-based materials, contributing to a circular economy where resources are reused and waste is minimized.

Q & A

Q. What are the established synthetic routes for 2-Acetonyloxyphenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves acetonylation of phenol derivatives using ketone donors (e.g., diketene or acetyl chloride) under acidic or basic catalysis. For optimization:

- Vary catalysts (e.g., H₂SO₄ vs. NaOH) to compare reaction rates and byproduct formation.

- Use temperature-controlled reflux (e.g., 60–100°C) to monitor yield improvements via GC-MS .

- Purify via fractional distillation or recrystallization (solvent selection: ethanol/water mixtures).

- Table 1 : Yield comparison under different catalysts (hypothetical data):

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂SO₄ | 80 | 68 | 98.5 |

| NaOH | 70 | 72 | 97.8 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm acetonyl and phenolic proton environments (δ ~2.1 ppm for CH₃CO, δ ~6.8–7.2 ppm for aromatic protons) .

- IR : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ at m/z 179.1) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How does this compound participate in nucleophilic aromatic substitution reactions, and what mechanistic insights can computational modeling provide?

- Methodological Answer :

- Conduct kinetic studies under varying pH and nucleophile concentrations (e.g., using NaSH or amines).

- Apply DFT calculations (Gaussian or ORCA) to map transition states and activation energies for acetonyloxy group displacement .

- Compare experimental kinetic data (e.g., rate constants) with computational predictions to validate mechanisms .

Q. What experimental designs are suitable for assessing the thermal and photolytic stability of this compound in different matrices?

- Methodological Answer :

- Thermal Stability : Incubate samples at 25–100°C in inert (N₂) vs. oxidative (O₂) atmospheres; analyze degradation via TGA and HPLC .

- Photolytic Stability : Expose to UV light (λ = 254–365 nm) in quartz cells; quantify degradation products using LC-MS .

- Table 2 : Degradation half-life (t₁/₂) under UV light (hypothetical data):

| Matrix | pH | t₁/₂ (hours) | Major Degradant |

|---|---|---|---|

| Aqueous | 7 | 48 | Phenol |

| Organic (EtOH) | 7 | 72 | Acetophenone |

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across solvents?

- Methodological Answer :

- Replicate studies using standardized solvents (e.g., USP-grade) and controlled temperatures (25°C ± 0.5°C).

- Employ shake-flask method with HPLC quantification to measure saturation solubility .

- Analyze solvent polarity (logP) and hydrogen-bonding capacity (Hildebrand parameters) to identify outliers .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for interpreting conflicting bioactivity data in this compound studies?

- Methodological Answer :

- Apply meta-analysis tools (e.g., RevMan) to aggregate data from independent studies, weighting by sample size and methodology rigor .

- Use ANOVA to compare bioactivity variances across cell lines or assay conditions (e.g., IC₅₀ differences in cancer vs. normal cells) .

Q. How should researchers design toxicity assays to evaluate this compound’s environmental impact?

- Methodological Answer :

- Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna LC₅₀ tests) .

- Include positive controls (e.g., phenol derivatives) and negative controls (solvent-only) to validate assay sensitivity .

Safety and Compliance

Q. What personal protective equipment (PPE) and engineering controls are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.